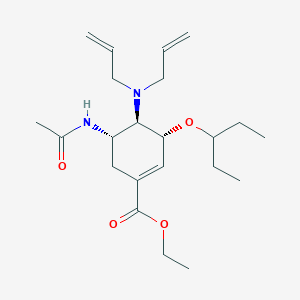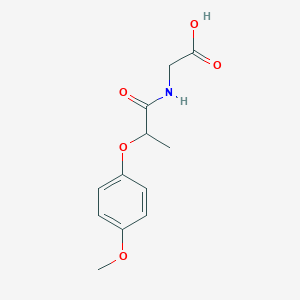
(2-(4-Methoxyphenoxy)propanoyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(4-Methoxyphenoxy)propanoyl)glycine is an organic compound with the molecular formula C12H15NO5. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is particularly noted for its role as a sweetness inhibitor, making it valuable in the food industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Methoxyphenoxy)propanoyl)glycine typically involves the reaction of 2-(4-methoxyphenoxy)propanoic acid with glycine. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. The process may involve heating and stirring to ensure complete reaction and high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
(2-(4-Methoxyphenoxy)propanoyl)glycine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(2-(4-Methoxyphenoxy)propanoyl)glycine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its effects on cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug development, particularly for its sweetness inhibitory properties.
Industry: Utilized in the food industry as a sweetness inhibitor to reduce sugar content in products without compromising taste.
Mecanismo De Acción
The mechanism of action of (2-(4-Methoxyphenoxy)propanoyl)glycine involves its interaction with specific molecular targets, such as taste receptors. It acts as a competitive inhibitor, blocking the binding of sweet-tasting molecules to their receptors, thereby reducing the perception of sweetness. This competitive inhibition is selective, affecting some sweeteners more than others .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Methoxyphenoxy)propanoic acid: A closely related compound with similar sweetness inhibitory properties.
2-(4-Methoxyphenoxy)propionic acid derivatives: Various derivatives with modifications at the para-position of the aromatic ring, affecting their sweetness inhibitory potency.
Uniqueness
(2-(4-Methoxyphenoxy)propanoyl)glycine is unique due to its specific structure, which allows it to selectively inhibit sweetness without affecting other taste modalities. Its effectiveness and selectivity make it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C12H15NO5 |
|---|---|
Peso molecular |
253.25 g/mol |
Nombre IUPAC |
2-[2-(4-methoxyphenoxy)propanoylamino]acetic acid |
InChI |
InChI=1S/C12H15NO5/c1-8(12(16)13-7-11(14)15)18-10-5-3-9(17-2)4-6-10/h3-6,8H,7H2,1-2H3,(H,13,16)(H,14,15) |
Clave InChI |
QTVGMVDNLLJWCT-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NCC(=O)O)OC1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



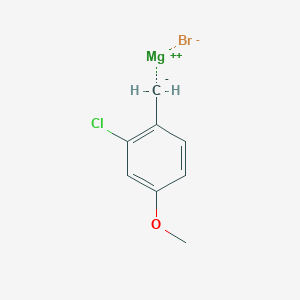


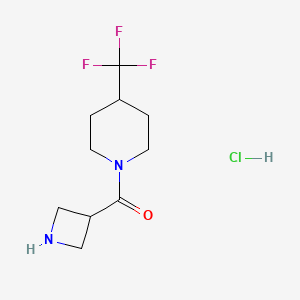
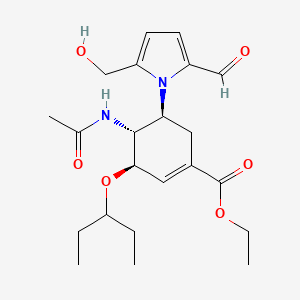
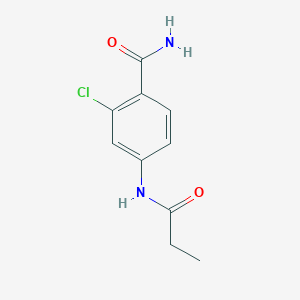

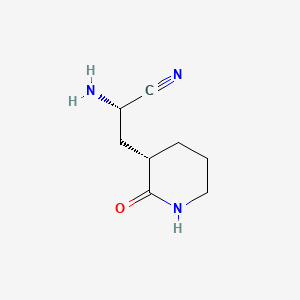
![4-(Aminomethyl)-6-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B14894465.png)
![(1S,5R,6R)-Ethyl 7-(tert-butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14894470.png)
![N-{2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}glycinamide](/img/structure/B14894477.png)
![2,3-DihydrobenZo[b]furan-5-ylZinc bromide](/img/structure/B14894482.png)
